Ampelopsin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

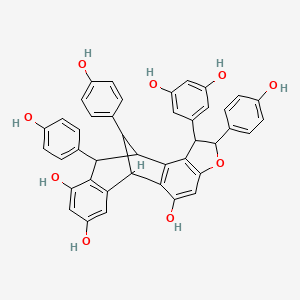

Molecular Formula |

C42H32O9 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

4-(3,5-dihydroxyphenyl)-5,18,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[9.7.1.02,10.03,7.012,17]nonadeca-2(10),3(7),8,12(17),13,15-hexaene-9,14,16-triol |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)40(33)41-38(37)31(50)18-32-39(41)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H |

InChI Key |

ZLVIMYAFYHEPGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C2C5=C3C6=C(C=C5O)OC(C6C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)C=C(C=C4O)O)C9=CC=C(C=C9)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Ampelopsin G: A Technical Guide

For Immediate Release

Shanghai, China – November 19, 2025 – Ampelopsin G, a natural flavonoid compound also known as Dihydromyricetin, is garnering significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer and neuroprotective effects.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound, tailored for researchers, scientists, and drug development professionals.

This compound exerts its biological functions by modulating a complex network of intracellular signaling pathways. Its ability to influence cell proliferation, apoptosis, inflammation, and metabolism stems from its interaction with key regulatory proteins and signaling cascades. This document summarizes the core mechanisms of action, presents quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.

Core Signaling Pathways Modulated by this compound

This compound's mechanism of action is pleiotropic, impacting multiple critical cellular processes. The primary pathways identified are detailed below.

Inhibition of STAT3 Signaling Pathway

A pivotal mechanism of this compound's anti-cancer activity is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] this compound has been shown to suppress the phosphorylation of STAT3, which is crucial for its activation and nuclear translocation.[5][8] This inhibition leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis resistance, such as Bcl-2, Bcl-xL, and cyclin D3.[6]

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to suppress this pathway in various cancer cells.[1][9] It inhibits the phosphorylation of key components of this cascade, including AKT and the mammalian target of rapamycin (mTOR).[1][10] Downregulation of the PI3K/AKT/mTOR pathway by this compound contributes to its anti-proliferative and pro-apoptotic effects.[1][9]

Induction of Apoptosis

This compound induces programmed cell death (apoptosis) through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: this compound can induce mitochondrial damage, leading to an overproduction of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of Bax.[11] This results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[9]

-

Extrinsic Pathway: this compound can upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5.[10] The binding of TRAIL to DR5 initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[10]

Anti-Inflammatory Effects via NF-κB and JAK2/STAT3 Inhibition

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.[1][5] In microglia, it has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the IκB/NF-κB pathway and reduce the phosphorylation of JAK2 and STAT3.[5] This leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

| MCF-7 | Breast Cancer | CCK-8 | 20, 40, 60, 80 | Dose-dependent inhibition of cell viability | [2] |

| MDA-MB-231 | Breast Cancer | CCK-8 | 20, 40, 60, 80 | Dose-dependent inhibition of cell viability | [2] |

| HL60 | Leukemia | Not Specified | Not Specified | Inhibition of cell proliferation | [9] |

| K562 | Leukemia | Not Specified | Not Specified | Inhibition of cell proliferation | [9] |

Table 2: Effects of this compound on Protein Expression

| Cell Line | Treatment | Protein | Change in Expression | Reference |

| HL60, K562 | Ampelopsin | Cleaved Caspase-9 | Increased | [9] |

| HL60, K562 | Ampelopsin | Cleaved Caspase-3 | Increased | [9] |

| HL60, K562 | Ampelopsin | Cleaved PARP | Increased | [9] |

| HL60 | Ampelopsin | Bax | Upregulated | [9] |

| HL60 | Ampelopsin | Bcl-xL | Downregulated | [9] |

| K562 | Ampelopsin | Bax | Upregulated | [9] |

| MCF-7, MDA-MB-231 | Ampelopsin | p-AKT, p-mTOR, p-p70S6K | Decreased | [10] |

| U251, A172 | Ampelopsin | DR4, DR5 | Increased (dose-dependent) | [10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (CCK-8)

-

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Protocol:

-

Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) and normal breast epithelial cells (e.g., MCF-10A) in 96-well plates.[2]

-

After cell attachment, treat with varying concentrations of this compound (e.g., 20, 40, 60, 80 µM) for a specified duration (e.g., 24 hours).[2]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for the time recommended by the manufacturer.

-

Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protocol:

-

Treat cells (e.g., HL60, K562) with this compound for the desired time.[9]

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, p-AKT).[9]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an internal control like β-actin for normalization.[9]

-

Apoptosis Detection by Hoechst 33258 Staining

-

Objective: To visualize morphological changes characteristic of apoptosis in cells treated with this compound.

-

Protocol:

-

Culture cells on coverslips and treat with this compound.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with Hoechst 33258 staining solution.

-

Wash the cells to remove excess stain.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[11]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the generation of ROS in cells following this compound treatment.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11]

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify the intracellular ROS levels.[11]

-

Conclusion

This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action. Its ability to concurrently modulate several key signaling pathways, including STAT3, PI3K/AKT/mTOR, and NF-κB, underscores its therapeutic potential in cancer and inflammatory diseases. The induction of apoptosis through both intrinsic and extrinsic pathways further highlights its efficacy as an anti-cancer agent. The experimental protocols detailed herein provide a framework for researchers to further investigate and validate the multifaceted biological activities of this compound. Continued research into its pharmacological properties and clinical applications is warranted to fully harness its therapeutic benefits.

References

- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]

- 3. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Ampelopsin?_Chemicalbook [chemicalbook.com]

- 5. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of STAT3 induces apoptosis and G(1) cell cycle arrest in ALK-positive anaplastic large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. STAT3 suppresses the AMPKα/ULK1‐dependent induction of autophagy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]

- 11. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]

Ampelopsin G: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid that has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and a detailed examination of its biological effects, with a focus on its anti-inflammatory, antioxidant, and pro-apoptotic properties. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key biological assays, and visualizes the intricate signaling pathways modulated by this compound.

Discovery and Structural Elucidation

This compound was reportedly first isolated in 1940 from the leaves of Ampelopsis meliaefolia.[1] Chemically, it is a flavanonol, a type of flavonoid, with the systematic IUPAC name (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[2] Its structure has been extensively characterized using modern spectroscopic techniques.

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] 1H and 13C NMR spectra provide detailed information about the proton and carbon skeleton of the molecule, allowing for the assignment of each atom and the determination of its stereochemistry.[5][6][7][8][9] High-resolution mass spectrometry provides the exact molecular weight and elemental composition, further confirming the chemical formula C15H12O8.[4]

Natural Sources

This compound is found in a variety of plant species. The most notable and commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[10][11] The tender stems and leaves of this plant are particularly rich in this compound, with concentrations reported to be as high as 20-30% of the dry weight.[12]

Other significant natural sources of this compound include:

-

Hovenia dulcis (Japanese raisin tree)[2]

-

Ampelopsis japonica [2]

-

Ampelopsis megalophylla [2]

-

Cercidiphyllum japonicum [2]

-

Rhododendron cinnabarinum [2]

-

Certain Pinus and Cedrus species[2]

-

Salix sachalinensis [2]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.[11] High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound in plant extracts.[11][13][14]

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, making it a compound of great interest for therapeutic applications. Its primary effects are attributed to its antioxidant, anti-inflammatory, and apoptosis-inducing properties.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS).[3][12] This activity is central to its protective effects against oxidative stress-induced cellular damage.

| Assay Type | Compound | IC50 / Activity | Reference |

| DPPH Radical Scavenging | This compound | IC50: 3.24 µg/mL | [11] |

| DPPH Radical Scavenging | This compound | 66.55% to 96.19% scavenging at 2 to 10 µg/mL | [12] |

| O2•− Scavenging | This compound | 46.78% scavenging at 60 µg/mL | [12] |

| ABTS Radical Scavenging | Compound 4 (a flavonoid from A. grossedentata) | IC50: 2.76 μM | [15] |

| DPPH Radical Scavenging | Compound 19 (a flavonoid from A. grossedentata) | IC50: 17.31 μM | [15] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines and mediators.[16][17]

This compound inhibits inflammation primarily through the suppression of the NF-κB and JAK/STAT signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound prevents the activation of NF-κB by inhibiting the degradation of IκBα.[16] This leads to a downstream reduction in the expression of pro-inflammatory genes. Additionally, this compound can reduce the phosphorylation of JAK2 and STAT3, further dampening the inflammatory cascade.[16]

| Cell Line / Model | Treatment | Effect | Quantitative Result | Reference |

| Human PBMCs | A. grossedentata extract | Inhibition of IFNγ secretion | 99.3 ± 0.6% decrease | [18] |

| Human PBMCs | A. grossedentata extract | Inhibition of IL-12 secretion | 61.5 ± 20.4% decrease | [18] |

| Human PBMCs | A. grossedentata extract | Inhibition of IL-17a secretion | 94 ± 3.6% decrease | [18] |

| Human PBMCs | A. grossedentata extract | Inhibition of IL-2 secretion | 79.8 ± 14% decrease | [18] |

| Human PBMCs | A. grossedentata extract | Reduction of NF-κB p65 phosphorylation | 36% decrease | [18] |

| Alcohol diet-fed mice | This compound (250 mg/kg) | Reduction in serum GOT | Significant decrease | [10] |

| Alcohol diet-fed mice | This compound (250 mg/kg) | Reduction in serum GPT | Significant decrease | [10] |

| Alcohol diet-fed mice | This compound (250 mg/kg) | Reduction in liver TG | Significant decrease | [10] |

Apoptosis-Inducing Activity

This compound has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for anticancer drug development.

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. It promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. This cascade of events leads to the characteristic morphological and biochemical hallmarks of apoptosis.

| Cell Line | Compound | IC50 (µM) | Reference |

| HTB-26 (Breast Cancer) | Compound 1 | 10-50 | [19] |

| PC-3 (Pancreatic Cancer) | Compound 1 | 10-50 | [19] |

| HepG2 (Hepatocellular Carcinoma) | Compound 1 | 10-50 | [19] |

| HCT116 (Colorectal Cancer) | Compound 1 | 22.4 | [19] |

| HCT116 (Colorectal Cancer) | Compound 2 | 0.34 | [19] |

| A2780 (Ovarian Cancer) | Compound 128a | 29.7 ± 0.1 | [20] |

| A2780cisR (Cisplatin-resistant Ovarian Cancer) | Compound 128a | 28.1 ± 2.0 | [20] |

| A549 (Lung Cancer) | Compound 72c | 1.4 ± 0.2 | [21] |

| HeLa (Cervical Cancer) | Compound 72c | 1.3 ± 0.1 | [21] |

Experimental Protocols

Extraction and Purification of this compound from Ampelopsis grossedentata

This protocol describes a general method for the extraction and purification of this compound. Optimization may be required based on the specific plant material and desired purity.

-

Sample Preparation: Dry the tender stems and leaves of Ampelopsis grossedentata and pulverize them into a fine powder.

-

Extraction: Perform ultrasonic-assisted extraction with 70% ethanol at a temperature of 70°C for 40 minutes.[11] The solid-to-liquid ratio should be optimized, for example, 1:20 (g/mL).

-

Filtration and Concentration: Filter the extract to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract can be further purified using column chromatography, such as silica gel or Sephadex LH-20, with an appropriate solvent system to yield high-purity this compound.[14]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (this compound) in methanol.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add different concentrations of the test compound to the wells. A control well should contain DPPH solution and methanol only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22][23][24]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[22][25]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[22]

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

-

Cell Culture and Treatment: Culture the desired cell line (e.g., a cancer cell line) and treat with different concentrations of this compound for a specified time to induce apoptosis. Include an untreated control group.

-

Cell Lysis: After treatment, lyse the cells to release the cellular contents, including caspases.

-

Assay: Use a commercially available caspase activity assay kit (e.g., for caspase-3 or caspase-9). These kits typically provide a specific fluorogenic or colorimetric substrate for the caspase of interest.[26][27][28][29]

-

Measurement: Incubate the cell lysate with the caspase substrate according to the kit's instructions. Measure the resulting fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

NF-κB Activation Assay

This assay determines the activation of the NF-κB transcription factor.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with this compound before stimulating with an inflammatory agent like LPS.

-

Nuclear Extraction: After treatment, perform nuclear extraction to isolate the nuclear proteins.

-

ELISA-based Assay: Use a commercially available NF-κB p65 transcription factor assay kit. These kits typically have a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.[2][30][31]

-

Detection: Add the nuclear extracts to the wells. The activated NF-κB p65 in the extract will bind to the oligonucleotide. This binding is then detected using a specific primary antibody against NF-κB p65, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of activated NF-κB p65.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of biological activities, including potent antioxidant, anti-inflammatory, and pro-apoptotic effects. Its abundance in certain plant species, particularly Ampelopsis grossedentata, makes it an accessible target for further research and development. The detailed experimental protocols and an understanding of the signaling pathways it modulates, as outlined in this guide, provide a solid foundation for scientists and researchers to explore its therapeutic potential in various disease models. Further investigation into its pharmacokinetics, bioavailability, and safety profile in preclinical and clinical settings is warranted to fully realize its promise as a therapeutic agent.

References

- 1. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]

- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GPCR structural characterization by NMR spectroscopy in solution: GPCR structural characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecules | Special Issue : NMR Spectroscopy as a Structural and Analytical Probe of Natural Products: Emerging Advancements and Future Insights [mdpi.com]

- 9. Unraveling the structure and function of G protein-coupled receptors through NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the Therapeutic Potential of Ampelopsis grossedentata Leaf Extract as an Anti-Inflammatory and Antioxidant Agent in Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. docs.aatbio.com [docs.aatbio.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 30. researchgate.net [researchgate.net]

- 31. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Ampelopsin G Biosynthesis Pathway in Ampelopsis Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Ampelopsin G and its aglycone, dihydromyricetin (also known as ampelopsin), in Ampelopsis species, primarily focusing on Ampelopsis grossedentata. This plant is renowned for its exceptionally high content of these flavonoids, which are of significant interest for their therapeutic and nutritional benefits.[1][2] This document details the core metabolic pathways, presents quantitative data from recent studies, outlines key experimental protocols, and discusses the regulatory mechanisms involved.

Note: The primary bioactive flavonoid in Ampelopsis species is the dihydroflavonol, dihydromyricetin (DHM), also called ampelopsin.[3][4] this compound is a glycosylated form of dihydromyricetin, such as ampelopsin-4'-O-α-d-glucopyranoside.[5] This guide will first detail the biosynthesis of the dihydromyricetin aglycone, which is the foundational step, and then discuss its subsequent glycosylation.

Core Biosynthesis Pathway of Dihydromyricetin (Ampelopsin)

The synthesis of dihydromyricetin in Ampelopsis begins with the general phenylpropanoid pathway, which provides the precursors for the flavonoid biosynthetic pathway. A series of enzymatic reactions then constructs the characteristic C6-C3-C6 flavonoid skeleton, which is subsequently modified through hydroxylation and reduction steps to yield dihydromyricetin.

The key enzymatic steps are as follows:

-

Phenylpropanoid Pathway : L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).[6]

-

Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation : Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.

-

Hydroxylation Steps : This is a critical branching point. Naringenin is hydroxylated to produce various dihydroflavonols.

-

Flavanone 3-hydroxylase (F3H) converts naringenin into dihydrokaempferol (DHK). It can also convert other flavanones, like eriodictyol, into dihydroquercetin (DHQ).[1][7] The gene AgF3H1 has been identified as playing a crucial role in this process in A. grossedentata.[1][8]

-

Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) are key cytochrome P450 enzymes that add hydroxyl groups to the B-ring of the flavonoid skeleton.[9][10] AgF3'5'H is considered the most critical gene for DHM synthesis, as it catalyzes the conversion of DHK and DHQ towards dihydromyricetin.[9] Two primary routes lead to DHM:

-

NAR → DHK → DHQ → DHM

-

NAR → Eriodictyol (ERI) → DHQ → DHM[10]

-

-

-

Reduction to Leucoanthocyanidins : Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins.[11][12]

-

Formation of Flavan-3-ols : Leucoanthocyanidin reductase (LAR) directly converts leucoanthocyanidins into flavan-3-ols, such as (+)-catechin.[13][14] This represents a potential downstream pathway from the direct precursors of Ampelopsin.

The complete pathway is visualized below.

Caption: Biosynthesis pathway of Dihydromyricetin (Ampelopsin) and this compound.

Quantitative Data Presentation

The accumulation of dihydromyricetin and the expression of associated biosynthetic genes vary significantly across different tissues of Ampelopsis species.

Table 1: Dihydromyricetin Content in Ampelopsis grossedentata

| Plant Tissue | Dihydromyricetin Content | Reference |

| Tender Tip Leaves | 791.51 ± 20.79 mg/g | [2] |

| Young Green Leaves | 776.56 ± 23.95 mg/g | [2] |

| Old Green Leaves | 645.53 ± 16.21 mg/g | [2] |

| Unripened Fruits | 582.60 ± 23.43 mg/g | [2] |

| Stems & Leaves (general) | 20-30% (w/w) | [3] |

Table 2: Identified Genes in the Flavonoid Biosynthesis Pathway of Ampelopsis Species

Transcriptome analyses have identified numerous unigenes encoding the key enzymes in the pathway.

| Enzyme | Abbreviation | Number of Unigenes Identified (A. grossedentata) | Number of Unigenes Identified (A. megalophylla) |

| Phenylalanine ammonia-lyase | PAL | 13 | Yes |

| Cinnamic acid 4-hydroxylase | C4H | 2 | Yes |

| 4-coumarate-CoA ligase | 4CL | 2 | Yes |

| Chalcone synthase | CHS | 23 | Yes |

| Chalcone isomerase | CHI | 5 | Yes |

| Flavanone 3-hydroxylase | F3H | 18 | Yes |

| Flavonoid 3'-hydroxylase | F3'H | 1 | Yes |

| Flavonoid 3',5'-hydroxylase | F3'5'H | 8 | Yes |

| Dihydroflavonol 4-reductase | DFR | 17 | Yes |

| Anthocyanidin synthase | ANS | 2 | Yes |

| Leucoanthocyanidin reductase | LAR | Not specified | Yes |

| Glycosyltransferases | GTs | Not specified | 84 |

(Data sourced from references[15][16][17])

Experimental Protocols & Workflows

The elucidation of the this compound pathway relies on a combination of transcriptomics, metabolomics, and molecular biology techniques.

Integrated Transcriptome and Metabolome Analysis

This approach correlates gene expression with metabolite accumulation to identify candidate genes involved in a specific biosynthetic pathway.

Methodology:

-

Sample Collection : Collect different tissues (e.g., roots, stems, leaves, shoot tips) from A. grossedentata. Immediately freeze in liquid nitrogen and store at -80°C.

-

Metabolite Extraction and Analysis :

-

Grind frozen samples to a fine powder.

-

Extract metabolites using a solvent, typically 70% (v/v) aqueous ethanol with ultrasonic treatment.[2]

-

Filter the extract and analyze using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify flavonoids like dihydromyricetin.

-

-

RNA Extraction and Sequencing :

-

Extract total RNA from the same tissue samples using a suitable kit (e.g., TRIzol reagent).

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer and Agilent 2100 bioanalyzer).

-

Construct cDNA libraries and perform high-throughput sequencing on a platform like Illumina NovaSeq.

-

-

Bioinformatic Analysis :

-

Process raw sequencing reads to remove low-quality data.

-

Assemble the transcriptome to generate unigenes.

-

Annotate unigenes by comparing sequences against public databases (e.g., KEGG, GO, NR).

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Perform Weighted Gene Co-expression Network Analysis (WGCNA) to correlate gene expression profiles with the measured dihydromyricetin content, identifying key candidate genes.[1][8]

-

Caption: Workflow for integrated transcriptome and metabolome analysis.

Heterologous Functional Verification of Biosynthetic Genes

This protocol is used to confirm the function of a candidate gene (e.g., AgF3'5'H) by expressing it in a host organism that does not natively produce the target compound.

Methodology:

-

Gene Cloning :

-

Synthesize total cDNA from RNA extracted from A. grossedentata leaves.

-

Amplify the full-length coding sequence (CDS) of the target gene (e.g., AgF3'5'H, AgF3'H, AgCPR) using PCR with specific primers.

-

-

Vector Construction :

-

Ligate the amplified CDS into a yeast expression vector (e.g., pESC-URA). This vector allows for the expression of the gene in Saccharomyces cerevisiae.

-

-

Yeast Transformation :

-

Transform the constructed plasmid into a suitable S. cerevisiae strain (e.g., WAT11).

-

Select for successful transformants by growing on a selective medium (e.g., Yeast Nitrogen Base without uracil).

-

-

Expression and Bioconversion :

-

Culture the engineered yeast strain in an appropriate medium.

-

Induce gene expression (e.g., by adding galactose).

-

Feed the culture with a known precursor substrate (e.g., naringenin or dihydrokaempferol).

-

-

Product Analysis :

Caption: Workflow for heterologous functional verification of a gene.

Conclusion and Future Directions

The biosynthetic pathway leading to dihydromyricetin (ampelopsin) in Ampelopsis species is a highly active branch of the flavonoid pathway. Research has successfully identified a suite of key structural genes, including AgF3H1 and AgF3'5'H, which are critical for the high-level accumulation of this compound.[1][9] Furthermore, the identification of numerous glycosyltransferase genes suggests a mechanism for the subsequent conversion of dihydromyricetin to various this compound glycosides, which may alter its solubility and bioavailability.[5][16]

For researchers and drug development professionals, this understanding opens several avenues:

-

Metabolic Engineering : The identified genes can be targets for metabolic engineering in microbial systems (S. cerevisiae, E. coli) or other plant hosts to achieve heterologous production of dihydromyricetin and its derivatives.[18]

-

Crop Improvement : Molecular breeding of Ampelopsis species can be enhanced by using key genes like AgF3'5'H as markers for selecting high-yield varieties.[1]

-

Drug Discovery : A deeper understanding of the various glycosylated forms of this compound could lead to the discovery of novel derivatives with improved pharmacological properties.

Future work should focus on the functional characterization of the identified glycosyltransferases to fully map the synthesis of specific this compound compounds and on elucidating the transcriptional regulation networks that control the entire pathway.

References

- 1. The near-complete genome assembly of Ampelopsis grossedentata provides insights into its origin, evolution, and the regulation of flavonoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Impact of Ampelopsis Grossedentata Flavonoids on Growth Performance, Ruminal Microbiota, and Plasma Physiology and Biochemistry of Kids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses | PLOS One [journals.plos.org]

- 7. The near-complete genome assembly of Ampelopsis grossedentata provides insights into its origin, evolution, and the regulation of flavonoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Hydroxylation Enzymes and the Metabolic Analysis of Dihydromyricetin Synthesis in Ampelopsis grossedentata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 13. A role for leucoanthocyanidin reductase in the extension of proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leucoanthocyanidin reductase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Comparative Transcriptome Analysis of Ampelopsis megalophylla for Identifying Genes Involved in Flavonoid Biosynthesis and Accumulation during Different Seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative Transcriptome Analysis of Ampelopsis megalophylla for Identifying Genes Involved in Flavonoid Biosynthesis and Accumulation during Different Seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Engineering biosynthetic enzymes for industrial natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

In-Silico Modeling of Ampelopsin G Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various medicinal plants, including Ampelopsis grossedentata. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its potential development as a novel therapeutic agent. In-silico modeling, a computational approach to drug discovery and design, offers a powerful and cost-effective means to investigate the interactions between this compound and its biological targets at an atomic level. This technical guide provides an in-depth overview of the in-silico modeling of this compound target binding, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Key Biological Targets and Signaling Pathways of this compound

This compound has been shown to modulate several critical signaling pathways implicated in various diseases. In-silico and in-vitro studies have identified a range of protein targets through which this compound exerts its biological effects. The primary signaling pathways influenced by this compound include the mTOR, NF-κB, and SIRT1 pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been demonstrated to inhibit this pathway, contributing to its anti-cancer properties.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. This compound has been shown to suppress NF-κB activation, underlying its anti-inflammatory effects.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and longevity. Activation of SIRT1 is generally associated with beneficial effects on metabolic health and aging. This compound has been reported to upregulate the activity of the AMPK/SIRT1 pathway.

Quantitative Data from In-Silico Studies

Molecular docking is a key in-silico technique used to predict the binding affinity and orientation of a small molecule (ligand) to a protein (receptor). The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction. The following tables summarize the results from various molecular docking studies of this compound with its protein targets.

Table 1: Molecular Docking Binding Energies of this compound with Key Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| Vascular Endothelial Growth Factor A (VEGFA) | Not Specified | -7.0 | [1][2] |

| Proto-oncogene tyrosine-protein kinase (SRC) | Not Specified | -6.4 | [1][2][3] |

| Mitogen-activated protein kinase 14 (MAPK14) | Not Specified | -9.0 | [1][4] |

| Matrix metalloproteinase-9 (MMP9) | Not Specified | -10.2 | [1][4] |

| Hepatocyte growth factor receptor (MET) | Not Specified | -7.9 | [1][4] |

| Hypoxia-inducible factor 1-alpha (HIF1A) | Not Specified | -7.5 | [1][2][3] |

| Vascular endothelial growth factor receptor 2 (KDR) | Not Specified | -7.5 | [1][4] |

| Peroxisome proliferator-activated receptor gamma (PPARG) | Not Specified | -8.2 | [1][4] |

| Caspase-3 (CASP3) | Not Specified | -5.03 | [3] |

| Toll-like receptor 4 (TLR4) | 3FXI | Not Specified |

Table 2: PDB IDs of Human Protein Targets for In-Silico Modeling

| Target Protein | PDB ID(s) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17, 5UGB, 5UWD, 3VJO |

| Phosphatidylinositol 3-kinase (PI3K) | 8TSC, 6XRL, 7PG5, 7LM2, 3APD |

| Protein Kinase B (Akt1) | 3O96, 5KCV, 6CCY |

| Signal transducer and activator of transcription 3 (STAT3) | 6NJS, 1BG1, 6TLC |

| Toll-like receptor 4 (TLR4) | 3FXI, 4G8A |

Experimental Protocols for In-Silico Modeling

Molecular Docking Workflow

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a protein. A general workflow is outlined below.

Detailed Protocol using AutoDock Vina:

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDockTools (ADT).

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem).

-

Convert the 2D structure to a 3D structure using software like Open Babel.

-

Perform energy minimization of the 3D structure.

-

In ADT, define the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

-

In ADT, define the grid box dimensions to encompass the entire binding site.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

-

Run the docking simulation using the AutoDock Vina executable.

-

-

Result Analysis:

-

Analyze the output file to obtain the binding energies for the different predicted binding poses.

-

Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Detailed Protocol using GROMACS:

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex.

-

Choose a suitable force field (e.g., AMBER, CHARMM).

-

Generate the topology files for the protein and the ligand.

-

Solvate the complex in a periodic water box (e.g., TIP3P water model).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

-

Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more).

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

-

Analyze the interactions between this compound and the protein over the course of the simulation.

-

Conclusion

In-silico modeling provides a powerful framework for elucidating the molecular mechanisms of action of natural compounds like this compound. Through techniques such as molecular docking and molecular dynamics simulations, researchers can identify potential protein targets, predict binding affinities, and visualize the intricate interactions that govern biological activity. The information presented in this guide, including quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways, serves as a comprehensive resource for scientists and drug development professionals interested in leveraging computational approaches to advance the study of this compound and its therapeutic potential. Further experimental validation of these in-silico findings is essential to confirm the predicted interactions and to pave the way for the development of novel therapies based on this promising natural product.

References

- 1. The Molecular Mechanism Underlying the Therapeutic Effect of Dihydromyricetin on Type 2 Diabetes Mellitus Based on Network Pharmacology, Molecular Docking, and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Molecular Mechanism Underlying the Therapeutic Effect of Dihydromyricetin on Type 2 Diabetes Mellitus Based on Network Pharmacology, Molecular Docking, and Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ampelopsin G in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus. Extensive research has demonstrated its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities. This technical guide provides an in-depth examination of the molecular mechanisms through which Ampelopsin modulates key cellular signaling pathways. We will explore its impact on apoptosis, cell proliferation, and stress responses, with a focus on the PI3K/Akt, MAPK, and Endoplasmic Reticulum (ER) Stress pathways. This document consolidates quantitative data, presents detailed experimental protocols for key assays, and utilizes pathway diagrams to offer a comprehensive resource for professionals in biomedical research and drug development.

Introduction

Ampelopsin has emerged as a compound of significant interest due to its pleiotropic effects on cellular function. Its ability to selectively induce apoptosis and inhibit proliferation in cancer cells while exhibiting low cytotoxicity in normal cells makes it a promising candidate for therapeutic development.[1][2] The efficacy of Ampelopsin stems from its capacity to interact with and modulate a complex network of intracellular signaling cascades that are often dysregulated in pathological conditions. Understanding these interactions at a molecular level is critical for harnessing its full therapeutic potential. This guide serves to elucidate these complex mechanisms.

Key Signaling Pathways Modulated by Ampelopsin

Ampelopsin's biological activities are mediated through its influence on several critical signaling pathways.

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Ampelopsin is a potent inducer of apoptosis, or programmed cell death, through both the mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways.

-

Intrinsic Pathway : Ampelopsin disrupts mitochondrial function by modulating the expression of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3] This shift promotes the loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][4]

-

Extrinsic Pathway : The compound has been shown to increase the expression of death receptors DR4 and DR5 on the cell surface.[1] Ligation of these receptors by their ligand, TRAIL, initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in various cancers. Ampelopsin has been shown to effectively suppress this pathway. It inhibits the phosphorylation of key kinases such as Akt and the downstream effector mTOR, leading to a reduction in protein synthesis and cell proliferation.[5] This inhibitory action contributes significantly to its anti-tumor effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the JNK, p38, and ERK subfamilies, regulates cellular responses to a wide array of stimuli. Ampelopsin's interaction with this pathway is complex and context-dependent. In many cancer cells, Ampelopsin induces apoptosis by activating the stress-activated kinases JNK and p38-MAPK.[6] This activation can be triggered by an increase in reactive oxygen species (ROS). Conversely, the role of ERK signaling can be opposing, and its inhibition or activation by Ampelopsin may vary between cell types.[1]

Endoplasmic Reticulum (ER) Stress Pathway

Ampelopsin can induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This leads to the activation of the Unfolded Protein Response (UPR). Ampelopsin treatment upregulates key ER stress markers, including the chaperone GRP78 and the pro-apoptotic transcription factor CHOP.[7] Prolonged or intense ER stress, as induced by Ampelopsin, ultimately triggers apoptosis, providing another mechanism for its anti-cancer activity.[6][7] The generation of ROS is often a key upstream event that links Ampelopsin to the induction of ER stress.[7]

Quantitative Data Summary

The efficacy of Ampelopsin (Dihydromyricetin, DHM) varies across different cell lines and biological systems. The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of Ampelopsin in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A2780 | Ovarian Cancer | 24 | 336.0 | [1] |

| SKOV3 | Ovarian Cancer | 24 | 845.9 | [1] |

| JAr | Choriocarcinoma | 48 | ~190 (60 mg/L) | [3] |

Table 2: IC50 Values of Ampelopsin for Cytochrome P450 Enzyme Inhibition

| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| CYP3A4 | Testosterone | 14.75 | 6.06 | Non-competitive | [8] |

| CYP2E1 | Chlorzoxazone | 25.74 | 9.24 | Competitive | [8] |

| CYP2D6 | Dextromethorphan | 22.69 | 10.52 | Competitive | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of Ampelopsin on cellular signaling.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Ampelopsin (e.g., 0, 12.5, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).[1]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator, allowing formazan crystals to form.

-

Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[9][11]

-

Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydromyricetin induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydromyricetin induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V Staining Protocol [bdbiosciences.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

Investigating the Antioxidant Properties of Ampelopsin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid predominantly found in the plant Ampelopsis grossedentata.[1][2] This natural compound has garnered significant scientific interest due to its wide array of pharmacological activities, including potent antioxidant effects.[1][3][4] This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from various in vitro and cellular assays, and providing comprehensive experimental protocols. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid compound that has been traditionally used in Chinese medicine.[2] Modern scientific research has substantiated its health benefits, attributing many of them to its strong antioxidant capabilities.[1][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[5] this compound exhibits its antioxidant effects through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[2][6]

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Radical Scavenging Activity

This compound has demonstrated significant efficacy in directly neutralizing a variety of reactive oxygen species. This is largely attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to stabilize free radicals.[7] In vitro studies have consistently shown its potent scavenging activity against radicals such as DPPH, ABTS, superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂).[2][8]

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound enhances the body's intrinsic antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][9] This action helps to maintain cellular redox homeostasis and protect against oxidative damage.

Modulation of the Nrf2-Keap1 Signaling Pathway

A primary mechanism underlying the indirect antioxidant effects of this compound is its activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[1][11] this compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2][12] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant and phase II detoxification enzymes, thereby upregulating their expression.[11][13] Studies have shown that treatment with this compound leads to increased levels of Nrf2 and decreased levels of Keap1.[10]

Quantitative Data on Antioxidant Properties

The following tables summarize the quantitative data on the antioxidant activities of this compound from various studies.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay | Concentration | Scavenging Activity (%) | IC₅₀ (µg/mL) | Reference |

| DPPH | 2 - 10 µg/mL | 66.55 - 96.19 | 3.24 | [2][6][10] |

| ABTS | 10 - 60 µg/mL | - | - | [2][6] |

| Superoxide Anion (O₂•⁻) | 60 µg/mL | 46.78 | - | [2] |

| Hydrogen Peroxide (H₂O₂) | 60 µg/mL | 83.05 | - | [2] |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

| Concentration | FRAP Value (µM FeSO₄ equivalent) | Reference |

| 10 - 60 µg/mL | Concentration-dependent increase | [2][14] |

Table 3: Effect of this compound on Cellular Oxidative Stress Markers

| Marker | Cell/Tissue Type | Treatment | Result | Reference |

| Malondialdehyde (MDA) | LPS-treated piglets | This compound | Decreased levels | [2][6] |

| Protein Carbonyl | LPS-treated piglets | This compound | Decreased levels | [2][6] |

| Reactive Oxygen Species (ROS) | PMA-stimulated blood leukocytes | This compound (10-100 µg/mL) | -33% to -51% inhibition | [15] |

Table 4: Effect of this compound on Endogenous Antioxidant Enzyme Activity

| Enzyme | Cell/Tissue Type | Treatment | Result | Reference |

| Superoxide Dismutase (SOD) | LPS-treated piglets (liver, lung) | This compound (400 mg/kg) | Increased activity | [2] |

| Catalase (CAT) | LPS-treated piglets (liver, lung) | This compound (400 mg/kg) | Increased activity | [2] |

| Glutathione Peroxidase (GSH-Px) | LPS-treated piglets (liver, lung) | This compound (400 mg/kg) | Increased activity | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of the working solution at 517 nm should be approximately 1.0.[8]

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: Mix a defined volume of the this compound solution with the DPPH working solution. A common ratio is 1:1 (v/v).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, leading to a reduction in absorbance.[14]

Protocol:

-

Reagent Preparation: Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the resulting ABTS•⁺ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction: Add a small volume of the this compound solution to the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 7 minutes) at room temperature.[17]

-

Measurement: Measure the absorbance at 734 nm.[17]

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[14]

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[14]

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Mix the this compound solution with the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[2]

-

Measurement: Measure the absorbance at 593 nm.[2]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of FeSO₄. The results are expressed as µM Fe(II) equivalents.[18]

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[10][19]

Protocol:

-

Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with this compound at various concentrations for a specified duration. A positive control (e.g., H₂O₂) can be used to induce ROS production.

-

Staining: Remove the treatment medium and incubate the cells with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.[19]

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[19]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]

Antioxidant Enzyme Activity Assays

Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available assay kits that rely on spectrophotometric or fluorometric detection methods.

-

Superoxide Dismutase (SOD) Activity Assay: These assays often utilize a system that generates superoxide radicals, and the SOD activity is measured by its ability to inhibit the reduction of a chromogen by these radicals.[20][21]

-

Catalase (CAT) Activity Assay: CAT activity is commonly determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a probe to produce a colored or fluorescent product.[3][22]

-

Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is often measured indirectly through a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.[23]

General Protocol for Enzyme Activity Assays:

-

Sample Preparation: Prepare cell or tissue lysates according to the specific kit's instructions. This typically involves homogenization in a suitable buffer followed by centrifugation to remove debris.

-

Assay Procedure: Follow the protocol provided with the commercial assay kit, which will include specific instructions for reagent preparation, incubation times, and measurement parameters.

-

Data Analysis: Calculate the enzyme activity based on the standard curve and formulas provided in the kit's manual.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound activates the Nrf2 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a promising natural compound with robust antioxidant properties. Its ability to directly scavenge free radicals and, more importantly, to activate the Nrf2-Keap1 pathway, thereby enhancing endogenous antioxidant defenses, makes it a compelling candidate for further research and development in the context of preventing and treating diseases associated with oxidative stress. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers in this field. Further clinical studies are warranted to fully elucidate the therapeutic potential of this compound in human health.

References

- 1. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPK Facilitates Nuclear Accumulation of Nrf2 by Phosphorylating at Serine 550 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. content.abcam.com [content.abcam.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. bioquochem.com [bioquochem.com]

- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impaired Nuclear Nrf2 Translocation Undermines the Oxidative Stress Response in Friedreich Ataxia | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijpsonline.com [ijpsonline.com]

- 16. iomcworld.com [iomcworld.com]

- 17. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 23. mmpc.org [mmpc.org]

Ampelopsin G: A Technical Guide to Natural Abundance, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin G, also known as Dihydromyricetin (DHM), is a flavonoid abundant in several plant species, most notably in the genus Ampelopsis. It has garnered significant attention within the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the natural abundance of this compound, detailed protocols for its isolation and purification from plant sources, and an examination of its modulation of key cellular signaling pathways.

Section 1: Natural Abundance of this compound

This compound is predominantly found in plants of the Vitaceae family, particularly in the genus Ampelopsis. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant, and the season of harvest.

Primary Plant Sources

The most well-documented and richest sources of this compound are:

-

Ampelopsis grossedentata : Often referred to as "vine tea," this species is considered the most significant source of this compound. The young stems and leaves of A. grossedentata can contain exceptionally high concentrations of the compound.[1][2]

-

Ampelopsis cantoniensis : This species is another primary source, with notable concentrations of this compound found in its aerial parts.[3][4]

Quantitative Data on this compound Content

The following tables summarize the reported quantitative data for this compound content in various plant sources.

| Plant Species | Plant Part | This compound Content (% w/w) | Reference(s) |

| Ampelopsis grossedentata | Young Stems and Leaves | Up to 35% | [1] |

| This compound in AG extract | Leaves | 51.2% | [5] |

| Ampelopsis cantoniensis | Aerial Parts (dry basis) | 18.54% | [3] |

| Ampelopsis cantoniensis | Hydroalcoholic Extract | 27.83% | [3] |

Table 1: this compound Content in Primary Plant Sources.

| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference(s) |

| Ampelopsis grossedentata | Leaves | Chelating Extraction | 11.4% | [1] |

| Ampelopsis grossedentata | Leaves | Batch Extraction | 7.2% | [1] |

| Ampelopsis grossedentata | Leaves | Microwave Multi-Stage Countercurrent Extraction | Not specified | [6] |

| Ampelopsis grossedentata | Leaves | Ultrasonic Extraction (75% ethanol) | 16.21% | [7] |

Table 2: Yield of this compound Using Various Extraction Methods.

Section 2: Isolation and Purification Protocols

The isolation and purification of this compound from plant material involve several stages, including extraction, filtration, concentration, and purification. Below are detailed methodologies for common and novel extraction techniques.

Experimental Workflow for Natural Product Isolation

The general workflow for isolating a natural product like this compound from a plant source is depicted below.

Detailed Experimental Protocols

This is a traditional and widely used method for obtaining this compound.

Materials:

-

Dried and powdered leaves of Ampelopsis grossedentata

-

Deionized (DI) water

-

Ethanol (95%)

-

Filter paper

-

Rotary evaporator

-

Crystallization dish

Protocol:

-

Extraction:

-

Weigh 100 g of dried, powdered Ampelopsis grossedentata leaves.

-

Add the powder to a 2 L flask with 1 L of 75% ethanol.[7]

-

Reflux the mixture at 80°C for 2 hours with constant stirring.

-

Cool the mixture to room temperature and filter through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to maximize the yield.

-

Combine the filtrates from all three extractions.

-

-

Concentration:

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding a viscous aqueous extract.

-

-

Purification by Recrystallization:

-

Dissolve the concentrated extract in a minimal amount of hot DI water.

-

Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold DI water.

-

Repeat the recrystallization process until the desired purity is achieved.

-

Dry the purified crystals under vacuum at 60°C.

-

MAE is a more rapid and efficient method for extracting this compound.

Materials:

-

Dried and powdered leaves of Ampelopsis grossedentata

-

Deionized (DI) water

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Protocol:

-

Extraction:

-

Place 10 g of dried, powdered Ampelopsis grossedentata leaves in a microwave extraction vessel.

-

Add 300 mL of DI water (solid-to-liquid ratio of 1:30 w/v).[6]

-

Set the microwave parameters: power at 600 W, temperature at 110°C, and extraction time of 5 minutes.[6]

-

After extraction, cool the vessel and filter the contents to separate the extract.

-

-

Concentration and Purification:

-

Follow the concentration and recrystallization steps as described in the solvent extraction protocol.

-

For obtaining high-purity this compound for research and pharmaceutical applications, preparative HPLC is the method of choice.

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (with 0.1% phosphoric acid). A typical starting condition is 35% methanol, increasing to 65% over 30 minutes.[8]

-

Flow Rate: 2.0 mL/min.

-

Detection Wavelength: 290 nm.[8]

-

Injection Volume: 1 mL of concentrated and filtered crude extract.

Protocol:

-

Sample Preparation: Dissolve the concentrated crude extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Chromatographic Separation: Inject the sample onto the HPLC system and run the gradient program.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak, which can be identified by comparing the retention time with a pure standard.

-

Post-Purification Processing: Combine the collected fractions, remove the organic solvent using a rotary evaporator, and then lyophilize to obtain pure this compound powder.

Section 3: Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. This section details its impact on the mTOR and TRAIL-induced apoptosis pathways.